

Spectroscopic data of *p*-Tolymethyldichlorosilane

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Compound of Interest

Compound Name: *p*-Tolymethyldichlorosilane

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An In-Depth Technical Guide to the Spectroscopic Characterization of ***p*-Tolymethyldichlorosilane**

Authored by: A Senior Application Scientist

Introduction

***p*-Tolymethyldichlorosilane** (C₈H₁₀Cl₂Si) is an organochlorosilane compound of significant interest as a chemical intermediate in the synthesis of more complex organosilicon materials.^[1] Its bifunctional nature, possessing reactive silicon-chlorine bonds and a modifiable aromatic ring, makes it a versatile building block. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive overview of the analytical techniques used to characterize ***p*-Tolymethyldichlorosilane**, focusing on the interpretation of its spectroscopic data. We will delve into Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the scientific rationale behind the spectral features.

This document is intended for researchers, chemists, and quality control professionals who require a deep understanding of how spectroscopic methods are applied to elucidate and verify the structure of organosilane reagents.

Caption: Molecular structure of **p-Tolymethyldichlorosilane**.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful first-pass analytical technique for identifying the functional groups within a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[2] For **p-Tolymethyldichlorosilane**, the key is to identify vibrations associated with the p-substituted aromatic ring, the methyl groups, and the silicon-chlorine bonds.

Data Interpretation

The IR spectrum of **p-Tolymethyldichlorosilane** is expected to exhibit several characteristic absorption bands that confirm its structure. The presence of a p-substituted silphenylene group can be identified by a strong, sharp band around 1135 cm^{-1} . [3] The Si-H group, which is a common impurity in chlorosilane synthesis, is readily identified by a strong band in the $2280\text{-}2080\text{ cm}^{-1}$ range; its absence is a key indicator of sample purity. [3]

Table 1: Characteristic IR Absorption Bands for **p-Tolymethyldichlorosilane**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Structural Significance
3100-3000	C-H Aromatic Stretch	Medium	Confirms the presence of the tolyl (aromatic) group.
2980-2850	C-H Aliphatic Stretch	Medium	Indicates the methyl groups (Si-CH ₃ and Ar-CH ₃).
~1600, ~1495	C=C Aromatic Ring Stretch	Medium	Confirms the benzene ring backbone.
~1260	Si-CH ₃ Symmetric Bending	Strong	Characteristic absorption for a methyl group on silicon.
~1135	p-Substituted Silphenylene	Strong	Strong evidence for the p-substituted aryl-silicon bond.[3]
840-800	C-H Aromatic Out-of-Plane Bend	Strong	Indicates 1,4- (para) substitution on the aromatic ring.
550-470	Si-Cl Stretch	Strong	Confirms the presence of the reactive dichlorosilane moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan. The background spectrum should be free of interfering peaks from solvent or atmospheric CO₂/H₂O.

- **Sample Application:** As **p-Tolymethyldichlorosilane** is a liquid, place a single drop directly onto the center of the ATR crystal.[1] Given its reactivity with moisture, this step should be performed expeditiously in a controlled, low-humidity environment (e.g., a nitrogen-purged glove box or a fume hood with good airflow).
- **Spectrum Acquisition:** Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to achieve a high signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the final IR spectrum. Perform an ATR correction if necessary, although for qualitative identification, this is often optional. Label the significant peaks and compare them to reference values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for detailed molecular structure elucidation in solution. It provides information on the chemical environment, connectivity, and quantity of magnetically active nuclei, such as ^1H (protons) and ^{13}C .

^1H NMR Spectroscopy

In ^1H NMR, the spectrum reveals distinct signals for each chemically non-equivalent proton in the molecule.[4] For **p-Tolymethyldichlorosilane**, we expect three distinct sets of signals corresponding to the aromatic protons, the silicon-bound methyl protons, and the aryl-bound methyl protons.

Data Interpretation and Predicted Spectrum

- **Aromatic Protons (7.0-8.0 ppm):** The para-substitution pattern results in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the silicon atom will be downfield (shifted to a higher ppm) due to the electronegativity and magnetic anisotropy of the SiCl_2Me group. The protons meta to the silicon (and ortho to the methyl group) will be slightly upfield.
- **Aryl- CH_3 Protons (~2.4 ppm):** The methyl group attached to the aromatic ring is expected to appear as a sharp singlet. Its chemical shift is characteristic of a methyl group on a benzene ring.

- Si-CH₃ Protons (~0.8 ppm): The methyl group directly attached to the silicon atom will also be a sharp singlet. It is significantly shielded compared to typical C-CH₃ protons, causing it to appear far upfield, a hallmark of methylsilane compounds.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ, ppm)	Assignment	Multiplicity	Integration	Rationale
~7.8	2 x Ar-H (ortho to Si)	Doublet	2H	Deshielded by the adjacent electron-withdrawing SiCl ₂ Me group.
~7.3	2 x Ar-H (meta to Si)	Doublet	2H	Less affected by the SiCl ₂ Me group, appearing at a more typical aromatic shift.
~2.4	Ar-CH ₃	Singlet	3H	Standard chemical shift for a tolyl methyl group.
~0.8	Si-CH ₃	Singlet	3H	Highly shielded by the electropositive silicon atom, resulting in a large upfield shift.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR provides a single peak for each unique carbon environment.^[5] Due to the molecule's symmetry, we expect a total of six distinct carbon signals.

Data Interpretation and Predicted Spectrum

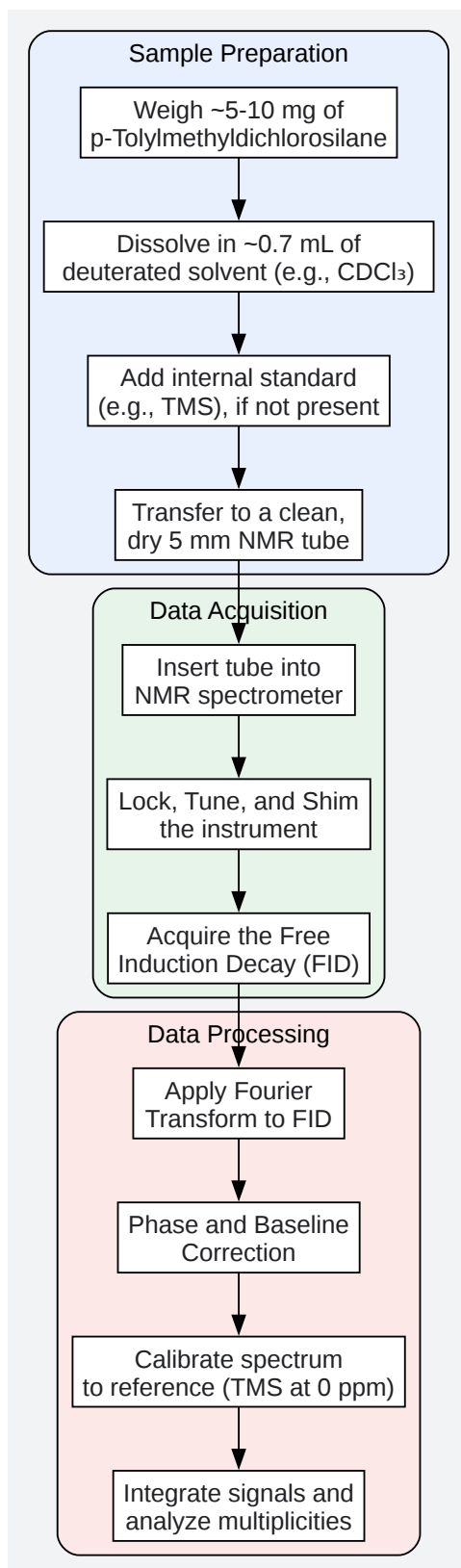
- **Aromatic Carbons (125-145 ppm):** Four signals are expected. The ipso-carbon attached to the silicon (C-Si) will be broad and may be difficult to observe. The carbon bearing the methyl group (C-CH₃) will have a distinct shift. The two pairs of equivalent CH carbons will appear in the typical aromatic region.
- **Aryl-CH₃ Carbon (~21 ppm):** A single peak in the aliphatic region, characteristic of a tolyl methyl group.
- **Si-CH₃ Carbon (~5 ppm):** A highly shielded signal appearing far upfield, confirming the methyl group's attachment to the silicon atom.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)	Assignment	Rationale
~142	Ar-C (ipso to -CH ₃)	Quaternary carbon deshielded by the aromatic system and methyl group.
~138	Ar-C (ipso to -Si)	Quaternary carbon, influenced by silicon's electronegativity.
~135	2 x Ar-CH (ortho to Si)	Deshielded by the silicon substituent.
~129	2 x Ar-CH (meta to Si)	Standard aromatic CH carbon shift.
~21	Ar-CH ₃	Typical shift for a methyl group on an aromatic ring.
~5	Si-CH ₃	Significant upfield shift due to the electropositive nature of silicon.

Experimental Protocol: ¹H NMR Acquisition

This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.



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Caption: Standard workflow for NMR sample preparation and data acquisition.

- **Solvent Selection:** Choose an appropriate deuterated solvent that fully dissolves the analyte and has minimal overlapping signals. Chloroform-d (CDCl_3) is a common choice. Crucially, the solvent must be anhydrous, as **p-Tolymethyldichlorosilane** will readily hydrolyze in the presence of water.
- **Sample Preparation:** In a dry environment, accurately weigh 5-10 mg of the compound into a vial. Add approximately 0.7 mL of the deuterated solvent. If the solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS).^[4] Cap the vial and mix gently until the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's spinner and place it in the magnet. The instrument software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequency, and "shim" the magnetic field to ensure homogeneity.
- **Acquisition:** Set the acquisition parameters (e.g., number of scans, pulse angle, relaxation delay). A standard proton experiment is typically rapid, requiring 8 to 16 scans for a concentrated sample.
- **Processing:** The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline-corrected to ensure accurate integrations. The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.^[6] It is an essential tool for confirming the molecular weight and deducing structural components from fragmentation patterns. For **p-Tolymethyldichlorosilane**, the presence of two chlorine atoms creates a distinctive isotopic pattern.

Data Interpretation

The molecular weight of **p-Tolymethyldichlorosilane** ($\text{C}_8\text{H}_{10}^{35}\text{Cl}_2\text{Si}$) is 205.16 g/mol.^[7] However, chlorine has two stable isotopes: ^{35}Cl (~75.8% abundance) and ^{37}Cl (~24.2% abundance). The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion (M^+).

- M⁺ Peak (m/z 204): Contains two ³⁵Cl atoms.
- (M+2)⁺ Peak (m/z 206): Contains one ³⁵Cl and one ³⁷Cl atom.
- (M+4)⁺ Peak (m/z 208): Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

Key Fragmentation Pathways

Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The most likely fragmentation pathways involve the cleavage of the weakest bonds.

- Loss of a Methyl Group ([M-15]⁺): Cleavage of the Si-CH₃ bond is common, resulting in a strong peak at m/z 189 (and its corresponding isotopic peaks at 191 and 193).
- Loss of a Chlorine Atom ([M-35]⁺): Cleavage of a Si-Cl bond would yield a fragment at m/z 169.
- Toly Cation (m/z 91): Fragmentation can lead to the formation of the C₇H₇⁺ ion, which often rearranges to the stable tropylium cation. This is a very common fragment for toluene-containing compounds.[\[8\]](#)

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z (for ³⁵ Cl)	Proposed Fragment Ion	Formula	Significance
204, 206, 208	Molecular Ion [M] ⁺	[C ₈ H ₁₀ Cl ₂ Si] ⁺	Confirms the molecular weight and the presence of two chlorine atoms.
189, 191, 193	[M - CH ₃] ⁺	[C ₇ H ₇ Cl ₂ Si] ⁺	Indicates a labile methyl group, characteristic of a Si-CH ₃ moiety.
169	[M - Cl] ⁺	[C ₈ H ₁₀ ClSi] ⁺	Evidence of the Si-Cl bond.
91	Tropylium Ion	[C ₇ H ₇] ⁺	Confirms the presence of the tolyl group.

Safety and Handling

p-Tolylmethyldichlorosilane is a combustible liquid that causes severe skin burns and eye damage.[1] As an organochlorosilane, it reacts with water, including atmospheric moisture, to release hydrochloric acid (HCl), which is corrosive and toxic.

Core Safety Precautions:

- Handling: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as alkalis, metal salts, and oxidizing agents.[1]
- Spills: Use an inert absorbent material for small spills. Do not use water.

Conclusion

The unambiguous structural characterization of **p-Tolylmethyldichlorosilane** is achieved through the synergistic application of multiple spectroscopic techniques. Infrared spectroscopy provides a rapid confirmation of key functional groups, including the Si-Cl, Si-CH₃, and p-substituted aromatic moieties. ¹H and ¹³C NMR spectroscopy deliver a detailed map of the molecular skeleton, confirming the connectivity and symmetry of the molecule with high precision. Finally, mass spectrometry verifies the molecular weight and reveals characteristic isotopic patterns and fragmentation pathways that corroborate the proposed structure. Together, these methods provide a self-validating system of analysis, ensuring the identity and purity of this important chemical intermediate for its successful application in research and synthesis.

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